3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxy group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Scientific Research Applications
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- Isobutyl 5-methoxy-3-methylpentyl phthalate
- Glutaric acid, 5-methoxy-3-methylpentyl nonyl ester
Uniqueness
This compound is unique due to its specific structure, which includes an oxirane ring and a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
38595-13-0 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-(5-methoxy-3-methylpentyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C11H22O2/c1-9(7-8-12-4)5-6-10-11(2,3)13-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
GHKUTQHXEUOYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(O1)(C)C)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.